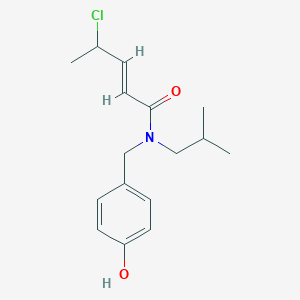
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a hydroxybenzyl group, and an isobutyl group attached to a pent-2-enamide backbone. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pent-2-enamide Backbone: This step involves the reaction of an appropriate amine with a pent-2-enoic acid derivative under acidic or basic conditions to form the pent-2-enamide backbone.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Hydroxybenzyl Group: The hydroxybenzyl group can be attached through a nucleophilic substitution reaction, where a hydroxybenzyl halide reacts with the amide nitrogen.
Addition of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide involves its interaction with specific molecular targets and pathways. For example, its hydroxybenzyl group may interact with enzymes or receptors involved in oxidative stress pathways, leading to upregulation of antioxidant proteins and reduction of oxidative damage. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzyl Alcohol: Shares the hydroxybenzyl group and exhibits neuroprotective effects.
N-Isobutylpent-2-enamide: Shares the pent-2-enamide backbone and is used in various synthetic applications.
Uniqueness
(E)-4-Chloro-N-(4-hydroxybenzyl)-N-isobutylpent-2-enamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
(E)-4-chloro-N-[(4-hydroxyphenyl)methyl]-N-(2-methylpropyl)pent-2-enamide |
InChI |
InChI=1S/C16H22ClNO2/c1-12(2)10-18(16(20)9-4-13(3)17)11-14-5-7-15(19)8-6-14/h4-9,12-13,19H,10-11H2,1-3H3/b9-4+ |
InChI-Schlüssel |
MXQKPDJEZLQDQD-RUDMXATFSA-N |
Isomerische SMILES |
CC(C)CN(CC1=CC=C(C=C1)O)C(=O)/C=C/C(C)Cl |
Kanonische SMILES |
CC(C)CN(CC1=CC=C(C=C1)O)C(=O)C=CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



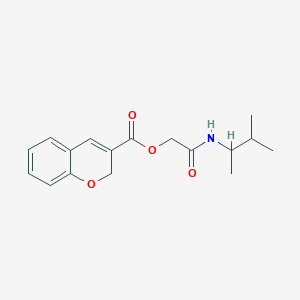

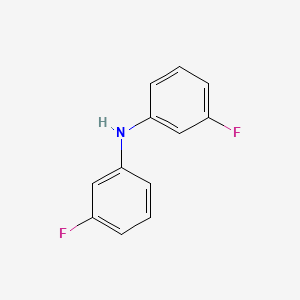

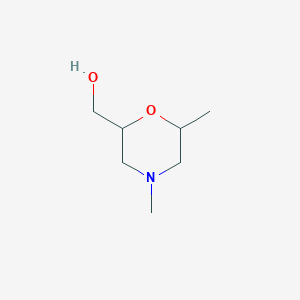
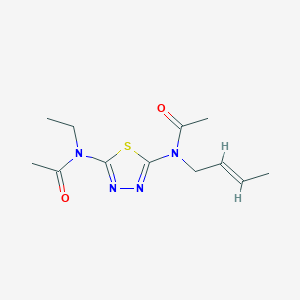
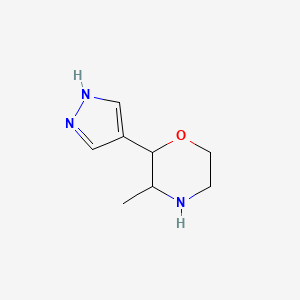
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)
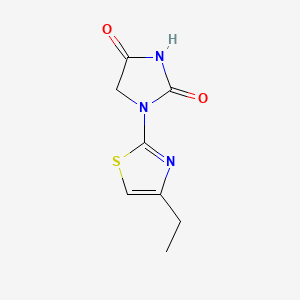
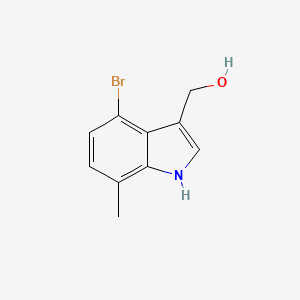
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
